molecular formula C20H21Cl2NO3 B4309105 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID

3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID

Cat. No.: B4309105
M. Wt: 394.3 g/mol
InChI Key: CRCTWPVBMDBCCL-UHFFFAOYSA-N
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Description

3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a tert-butylphenyl group and a dichlorobenzoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID typically involves a multi-step process:

    Formation of the tert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the dichlorobenzoyl group: The tert-butylphenyl intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to form the corresponding amide.

    Formation of the propanoic acid backbone: The final step involves the reaction of the amide with a suitable reagent such as bromoacetic acid to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines or modulate the activity of signaling pathways such as the NF-κB pathway.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-3-[(2,4-dichlorobenzoyl)amino]butanoic acid: Similar structure but with a butanoic acid backbone.

    3-(4-tert-butylphenyl)-3-[(2,4-dichlorobenzoyl)amino]pentanoic acid: Similar structure but with a pentanoic acid backbone.

Uniqueness

3-[4-(TERT-BUTYL)PHENYL]-3-[(2,4-DICHLOROBENZOYL)AMINO]PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylphenyl and dichlorobenzoyl groups contribute to its stability and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO3/c1-20(2,3)13-6-4-12(5-7-13)17(11-18(24)25)23-19(26)15-9-8-14(21)10-16(15)22/h4-10,17H,11H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCTWPVBMDBCCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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